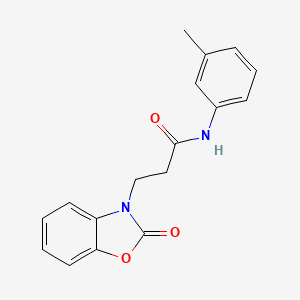

3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide

Description

Propriétés

IUPAC Name |

N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-5-4-6-13(11-12)18-16(20)9-10-19-14-7-2-3-8-15(14)22-17(19)21/h2-8,11H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBCLZIEYIOLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321782 | |

| Record name | N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678905 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851989-08-7 | |

| Record name | N-(3-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The molecular formula for 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide is CHNO. The compound features a benzooxazole moiety, which is known for its pharmacological properties. The synthesis typically involves the reaction of 2-oxo-benzoxazole derivatives with m-toluidine and propionic acid derivatives through various methods including acylation and Mannich reactions .

Biological Activity

1. Antimicrobial Activity

Research has demonstrated that 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide exhibits notable antimicrobial properties against various bacterial strains. A study by Soyer et al. evaluated its efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, using the microdilution method. The minimal inhibitory concentration (MIC) values indicated that this compound was one of the most active derivatives in its class, showcasing significant antibacterial activity .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

| Escherichia coli | 16 |

| Enterococcus faecalis | 128 |

| Candida albicans | 256 |

2. Cytotoxicity and Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against cancer cell lines. In vitro studies using the MCF-7 breast cancer cell line revealed that it inhibited cell viability at concentrations as low as 50 µM after 48 hours of incubation. This suggests potential applications in cancer therapy, particularly for hormone-dependent cancers .

The biological activity of 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cell proliferation and survival pathways, including histone deacetylases (HDACs), which play a crucial role in cancer progression.

- Disruption of Cell Membrane Integrity : Its interaction with bacterial membranes may lead to increased permeability and subsequent cell death.

Case Studies

A notable case study involved the evaluation of this compound's effects on MCF-7 cells. Researchers reported that treatment with varying concentrations resulted in dose-dependent cytotoxicity characterized by increased apoptosis markers such as caspase activation and PARP cleavage. This aligns with findings from other benzoxazole derivatives that have been shown to induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key similarities and differences:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, shares a benzamide backbone but differs in substituents and functional groups.

Key Differences :

- Steric Environment : The m-tolyl group (meta-methylphenyl) in the target compound may increase lipophilicity and steric hindrance, affecting solubility and interaction with biological targets or metal centers.

- Directing Group Utility : Both compounds feature directing groups, but the N,O-bidentate group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide has been experimentally validated for catalysis , whereas the benzoxazolone’s role remains theoretical.

Fluorinated Imidazole Derivatives (e.g., [18F]-Fluoromisonidazole)

While structurally distinct, fluorinated imidazoles like [18F]-fluoromisonidazole (a PET imaging agent for tumor hypoxia) highlight the importance of heterocyclic systems in biomedical applications. Unlike the benzoxazolone derivative, these compounds leverage nitroimidazole moieties for selective bioreductive binding in hypoxic tissues .

Q & A

Basic: What are the common synthetic routes for preparing 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide, and what reaction conditions are critical for yield optimization?

Answer:

Synthesis typically involves cyclization of precursors like 2-aminophenols or functionalized benzooxazole intermediates. Key steps include:

- Amide coupling : Reacting m-toluidine with activated carboxylic acid derivatives (e.g., acyl chlorides) under basic conditions (e.g., triethylamine) to form the propionamide backbone.

- Cyclization : Using reagents like carbonyl diimidazole (CDI) or thionyl chloride to form the 2-oxo-benzooxazole ring.

Critical parameters include temperature control (50–80°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst selection (e.g., DMAP for accelerating amidation). Monitoring via TLC or HPLC ensures reaction completion .

Basic: Which analytical techniques are most effective for characterizing 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide and confirming its purity?

Answer:

- NMR spectroscopy : H and C NMR confirm molecular structure by identifying aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm).

- HPLC-MS : Quantifies purity (>95%) and detects impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- FT-IR : Validates functional groups (e.g., amide C=O stretch at ~1650 cm, benzooxazole C=N at ~1600 cm).

Cross-referencing with computational data (e.g., PubChem InChI keys) ensures structural accuracy .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for cancer targets).

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for validity .

Advanced: How can reaction conditions be optimized using Design of Experiments (DoE) to improve synthetic efficiency?

Answer:

- Factorial design : Vary factors like temperature, solvent ratio, and catalyst concentration to identify interactions.

- Response surface methodology (RSM) : Model nonlinear relationships (e.g., between pH and yield) using central composite designs.

- Statistical validation : Analyze ANOVA results (p < 0.05) to prioritize significant variables.

This approach reduces trial runs by 30–50% and maximizes yield .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:

- Batch analysis : Verify compound purity (HPLC) and stability (TGA/DSC) to rule out degradation.

- Assay standardization : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times.

- Meta-analysis : Apply weighted Z-scores to aggregate data from multiple studies, adjusting for outliers via Grubbs’ test.

Reproducibility is enhanced by reporting detailed protocols (e.g., EC vs. IC conventions) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting the benzooxazole core?

Answer:

- Functional group modulation : Substitute the m-tolyl group with electron-withdrawing (NO) or donating (OCH) groups to assess potency.

- Bioisosteric replacement : Replace the oxazole ring with thiazole or imidazole analogs to compare binding affinity.

- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

SAR data should be validated via IC trends and crystallography (e.g., PDB ligand poses) .

Advanced: What role does computational modeling (e.g., DFT) play in predicting reaction pathways for this compound?

Answer:

- Reaction mechanism elucidation : Density Functional Theory (DFT) calculates transition states and activation energies for cyclization steps.

- Solvent effects : COSMO-RS models predict solvation free energies to optimize solvent selection (e.g., DMSO vs. acetonitrile).

- Kinetic profiling : Microkinetic simulations identify rate-limiting steps (e.g., amide bond formation vs. ring closure).

Integration with experimental data (e.g., C labeling) refines computational accuracy .

Advanced: How do environmental factors (pH, light) influence the stability of 3-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-propionamide in biological assays?

Answer:

- pH stability : Perform accelerated degradation studies (pH 1–13) with HPLC monitoring; amide bonds hydrolyze rapidly under acidic/basic conditions.

- Photodegradation : Expose to UV-Vis light (300–800 nm) and quantify degradation products (LC-MS).

- Storage recommendations : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation/hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.